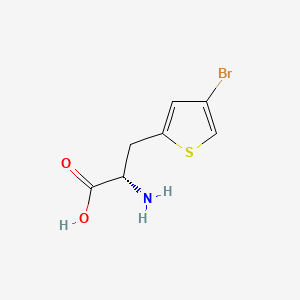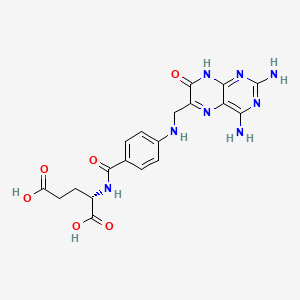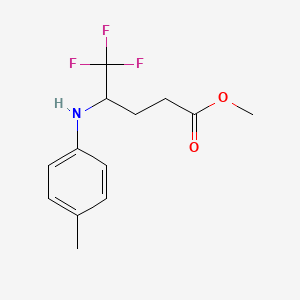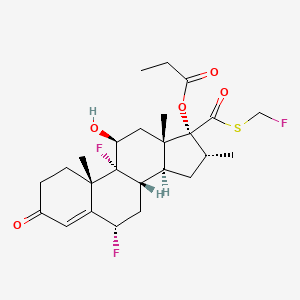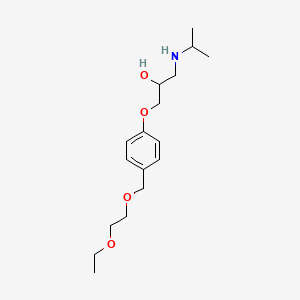
Bisoprolol EP Impurity N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a selective adrenergic β-1-blocking agent . It is also known as Metoprolol . It has a molecular weight of 267.369 and a molecular formula of C15H25NO3 .
Synthesis Analysis
The kinetic resolution of a racemic intermediate [(RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol] of metoprolol, an important selective β1-blocker drug, was achieved using Pseudomonas fluorescens lipase (PFL). PFL selectively acylated the R-form of this racemic intermediate in a short duration of 3 hours .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/2C15H25NO3/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h2*4-7,12,14,16-17H,8-11H2,1-3H3 . The SMILES representation is CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O . Chemical Reactions Analysis
The compound is involved in the kinetic resolution of a racemic intermediate of metoprolol. Pseudomonas fluorescens lipase (PFL) selectively acylates the R-form of this racemic intermediate .Physical and Chemical Properties Analysis
The compound has a molecular weight of 267.369 and a molecular formula of C15H25NO3 . More detailed physical and chemical properties may be available from specialized chemical databases or suppliers .Applications De Recherche Scientifique
Études de Docking Moléculaire
La Bisoprolol EP Impurity N peut être utilisée dans des études computationnelles, telles que le docking moléculaire, pour prédire comment elle pourrait interagir avec différentes cibles biologiques. Cela aide à la conception de bêtabloquants plus sélectifs et plus puissants.
Chacune de ces applications joue un rôle essentiel dans l'amélioration de notre compréhension du Bisoprolol et de ses composés apparentés, contribuant au développement de meilleurs traitements pour les maladies cardiovasculaires .
Mécanisme D'action
Target of Action
Bisoprolol EP Impurity N, also known as 1-[4-(2-Ethoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol, is a β1-adrenergic antagonist . Its primary targets are the β1-adrenergic receptors, which are primarily located in the heart .
Mode of Action
As a β1-adrenergic antagonist, this compound competitively blocks the activation of β1-adrenergic receptors by adrenergic neurotransmitters such as epinephrine . This blocking action prevents the increase in heart rate and blood pressure that would normally occur when these receptors are activated .
Biochemical Pathways
The blocking of β1-adrenergic receptors by this compound affects the sympathetic nervous system, which mediates the fight-or-flight response . By preventing the action of endogenous catecholamines (epinephrine and norepinephrine), β-blockers like this compound can reduce the heart’s workload and oxygen demand .
Pharmacokinetics
They can be used once daily to reduce the need for multiple doses of antihypertensive drugs .
Result of Action
The result of this compound’s action is a decrease in both heart contractions and heart rate . This reduces the oxygen consumption of myocardial cells, helping to prevent conditions such as hypertension and heart failure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as age, weight, and overall health status, can also impact the drug’s effectiveness and tolerability .
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is known that Bisoprolol, the parent compound, selectively blocks beta 1-adrenoceptor . The action of endogenous catecholamine epinephrine (adrenaline) and norepinephrine (noradrenaline) in particular, an β-adrenergic receptors are blocked by β-blockers . It is plausible that Bisoprolol EP Impurity N may interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
Bisoprolol, the parent compound, affects the heart and circulation of blood in the arteries and veins . It is possible that this compound may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound is not well established. Bisoprolol, the parent compound, does not affect intrinsic sympathomimetic activity and it selectively blocks beta 1-adrenoceptor . It is possible that this compound may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that this compound is supplied with detailed characterization data compliant with regulatory guideline .
Metabolic Pathways
Bisoprolol, the parent compound, is known to be metabolized in the liver and excreted predominantly by the kidneys . It is possible that this compound may be involved in similar metabolic pathways.
Propriétés
IUPAC Name |
1-[4-(2-ethoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-4-20-9-10-21-12-15-5-7-17(8-6-15)22-13-16(19)11-18-14(2)3/h5-8,14,16,18-19H,4,9-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVJAGJYMLRLHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC1=CC=C(C=C1)OCC(CNC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346601-75-9 |
Source


|
| Record name | 1-[4-[(2-Ethoxyethoxy)methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXL2APU6C5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
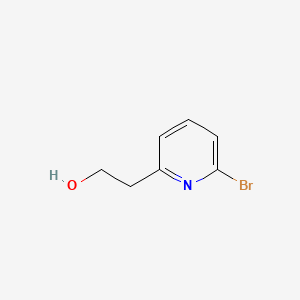
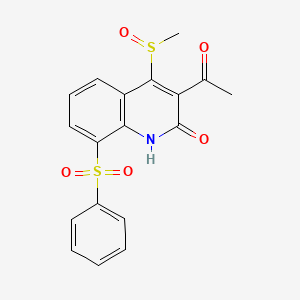

![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine Hydrochloride](/img/structure/B584717.png)


